5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane
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Overview
Description
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a benzenesulfonyl group attached to a methylidene bridge, which is further connected to a 7-oxabicyclo[4.1.0]heptane core. The compound’s molecular formula is C15H18O3S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction proceeds efficiently under mild conditions and can be further functionalized to build a library of bridged bicyclic structures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
Cyclohexene oxide: A simpler epoxide with similar reactivity but lacking the benzenesulfonyl group.
Uniqueness
5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its combination of a benzenesulfonyl group and a bicyclic core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90020-49-8 |
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Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-(benzenesulfonylmethylidene)-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H18O3S/c1-15(2)9-8-11(13-14(15)18-13)10-19(16,17)12-6-4-3-5-7-12/h3-7,10,13-14H,8-9H2,1-2H3 |
InChI Key |
MYZPQPXIGSOADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)C3C1O3)C |
Origin of Product |
United States |
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